5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-3-carboxamide
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a morpholinyl group, which is often used in drug molecules to increase their polarity and improve their pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the morpholinyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the presence of the polar morpholinyl group. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-13-10-14(2)23(21-13)12-15-11-16(20-19-15)17(24)18-4-3-5-22-6-8-25-9-7-22/h10-11H,3-9,12H2,1-2H3,(H,18,24)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPCQDNVBLHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NN2)C(=O)NCCCN3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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